4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid
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Overview
Description
4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid is a complex organic compound with significant importance in various scientific fields. This compound plays a crucial role in the study of regioselective N(5)-formylation of tetrahydropteroic acid and its derivatives .
Preparation Methods
The synthesis of 4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid involves several steps. One of the methods includes the regioselective N(5)-formylation of (6S)-5,6,7,8-tetrahydropteroic acid catalyzed by recombinant glutamate formyltransferase from Streptococcus pyogenes . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different derivatives of the compound with altered functional groups .
Scientific Research Applications
4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid has a wide range of applications in scientific research. It is used in the study of folic acid metabolism and its derivatives . In chemistry, it serves as a reference standard for analytical method development and validation . In biology and medicine, it is used to study the effects of folic acid analogs and their role in various biochemical pathways . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid involves its role as a folate analog. It bypasses the reduction step of dihydrofolate reductase (DHFR) and acts as a cellular replacement for tetrahydrofolate (THF), thereby preventing the toxic side effects associated with folic acid antagonists . This mechanism is crucial in reducing the toxicity of drugs like methotrexate used in cancer therapy .
Comparison with Similar Compounds
Similar compounds to 4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid include folinic acid, dihydrofolic acid, and 10-formylfolic acid . These compounds share similar structures and functions but differ in their specific biochemical roles and applications. For instance, folinic acid is used as a rescue agent in high-dose methotrexate therapy, while dihydrofolic acid is a precursor in the folic acid metabolism pathway . The uniqueness of this compound lies in its specific role in the regioselective N(5)-formylation process .
Biological Activity
The compound 4-[[[(6S)-2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid , also known as N-[4-[[[(6S)-2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic acid, is a derivative of pteridine and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N6O, indicating a complex structure that contributes to its biological functions. The presence of the pteridine moiety is significant as it is often associated with various biological processes.
Antimicrobial Activity
Research has indicated that derivatives of pteridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications in the pteridine structure can enhance antimicrobial efficacy against various pathogens. A study focusing on related compounds demonstrated significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Analogous compounds have been reported to induce apoptosis in cancer cell lines by disrupting folate metabolism pathways. The ability to inhibit dihydrofolate reductase (DHFR) is particularly notable, as this enzyme plays a crucial role in DNA synthesis and repair .
Antioxidant Activity
Several studies have highlighted the antioxidant properties of pteridine derivatives. The ability to scavenge free radicals and reduce oxidative stress has been linked to the presence of amino and carboxylic groups in their structure. This activity may contribute to their protective effects in cellular environments .
Study 1: Antimicrobial Efficacy
A study published in Biomolecules explored the antimicrobial activity of various pteridine derivatives. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The compound showed a Minimum Inhibitory Concentration (MIC) value significantly lower than that of standard antibiotics .
Study 2: Anticancer Mechanism
In another investigation, researchers examined the effects of pteridine derivatives on cancer cell lines. The study found that treatment with these compounds resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compounds induced apoptosis through caspase activation pathways .
Research Findings Summary
Properties
Molecular Formula |
C15H16N6O4 |
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Molecular Weight |
344.33 g/mol |
IUPAC Name |
4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoic acid |
InChI |
InChI=1S/C15H16N6O4/c16-15-19-12-11(13(23)20-15)21(7-22)10(6-18-12)5-17-9-3-1-8(2-4-9)14(24)25/h1-4,7,10,17H,5-6H2,(H,24,25)(H4,16,18,19,20,23)/t10-/m0/s1 |
InChI Key |
CQQLECJFFZOOBZ-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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